molecular formula C7H10N2S B1362008 2-(Pyrrolidin-1-yl)thiazole

2-(Pyrrolidin-1-yl)thiazole

Cat. No.: B1362008
M. Wt: 154.24 g/mol
InChI Key: MAVYKYRWYBBQGY-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-yl-1,3-thiazole is a dialkylarylamine and a tertiary amino compound.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(Pyrrolidin-1-yl)thiazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to exhibit antibacterial and antimycobacterial activities . It interacts with enzymes involved in bacterial cell wall synthesis, thereby inhibiting their function and leading to bacterial cell death. Additionally, this compound has been found to interact with proteins involved in metabolic pathways, affecting their activity and altering metabolic flux.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of certain bacterial strains by disrupting their cellular processes . In mammalian cells, this compound can affect gene expression by binding to specific transcription factors, thereby altering the transcription of target genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, this compound has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, resulting in the disruption of bacterial cell integrity . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antibacterial and antimycobacterial activities without significant toxic effects . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing harm to the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to affect the levels of certain metabolites by modulating the activity of enzymes involved in their synthesis and degradation . The interaction of this compound with these enzymes can lead to changes in metabolic pathways, influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, this compound can interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also affect its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production.

Properties

IUPAC Name

2-pyrrolidin-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-2-5-9(4-1)7-8-3-6-10-7/h3,6H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVYKYRWYBBQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Have any studies explored the structure-activity relationship (SAR) of these compounds?

A: While specific SAR studies might not be explicitly detailed in the provided abstracts, researchers are actively exploring the impact of structural modifications on the biological activity of 2-(Pyrrolidin-1-yl)thiazole derivatives. [, ] By synthesizing and evaluating various analogs with different substituents and functional groups on the core structure, researchers aim to identify the key structural features responsible for their antibacterial and antimycobacterial potency.

Q2: Beyond their antimicrobial properties, are there other potential applications for this compound derivatives?

A: Interestingly, 2-Pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid, a specific derivative, has shown potential in mitigating mild steel corrosion in acidic environments. [] This suggests that the unique properties of this compound class could extend beyond antimicrobial applications, potentially finding use in material science and engineering. Further research is needed to fully explore these possibilities.

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